molecular formula C11H12ClN3O3S2 B2453139 2-chloro-N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-6-methylpyridine-3-sulfonamide CAS No. 1808571-44-9

2-chloro-N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-6-methylpyridine-3-sulfonamide

Cat. No.: B2453139
CAS No.: 1808571-44-9
M. Wt: 333.81
InChI Key: JMZWBAROODFQBC-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-6-methylpyridine-3-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by its complex structure, which includes a thiazole ring, a pyridine ring, and a sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-6-methylpyridine-3-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with a halogenated ketone under acidic conditions.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-6-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

2-chloro-N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-6-methylpyridine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-6-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biological processes, leading to the compound’s antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(methoxymethyl)-N-(2,6-diethylphenyl)acetamide: Similar structure but with different substituents on the aromatic ring.

    2-chloro-N-(hydroxymethyl)acetamide: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.

Uniqueness

2-chloro-N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-6-methylpyridine-3-sulfonamide is unique due to the presence of both a thiazole and a pyridine ring in its structure. This combination of rings imparts unique chemical properties and potential biological activities that are not observed in similar compounds.

Properties

IUPAC Name

2-chloro-N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-6-methylpyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O3S2/c1-7-3-4-9(10(12)13-7)20(16,17)15-11-14-8(5-18-2)6-19-11/h3-4,6H,5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZWBAROODFQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)S(=O)(=O)NC2=NC(=CS2)COC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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